molecular formula C10H8FNO3 B6189849 6-fluoro-7-methoxy-1H-indole-2-carboxylic acid CAS No. 2648948-29-0

6-fluoro-7-methoxy-1H-indole-2-carboxylic acid

Cat. No.: B6189849
CAS No.: 2648948-29-0
M. Wt: 209.2
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Description

6-Fluoro-7-methoxy-1H-indole-2-carboxylic acid: is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a fluorine atom at the 6th position, a methoxy group at the 7th position, and a carboxylic acid group at the 2nd position of the indole ring, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available indole derivatives.

    Fluorination: Introduction of the fluorine atom at the 6th position can be achieved using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methoxylation: The methoxy group at the 7th position can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

    Carboxylation: The carboxylic acid group at the 2nd position can be introduced through carboxylation reactions, often using carbon dioxide under high pressure in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of 6-fluoro-7-methoxy-1H-indole-2-carboxylic acid may involve:

    Batch Processing: Utilizing large-scale reactors to perform the sequential introduction of functional groups.

    Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 6-fluoro-7-methoxy-1H-indole-2-carboxaldehyde.

    Reduction: Formation of 6-fluoro-7-methoxy-1H-indole-2-methanol.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Receptor Binding: Investigated for its ability to bind to biological receptors, influencing various physiological processes.

Medicine

    Anticancer Activity: Potential use in the development of anticancer agents due to its structural similarity to other bioactive indole derivatives.

    Antimicrobial Properties: Explored for its antimicrobial activity against various pathogens.

Industry

    Pharmaceuticals: Used in the development of new pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 6-fluoro-7-methoxy-1H-indole-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and metabolic stability, while the methoxy group can influence its electronic properties and reactivity. The carboxylic acid group allows for hydrogen bonding interactions, crucial for binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-1H-indole-2-carboxylic acid: Lacks the methoxy group, which may alter its biological activity.

    7-Methoxy-1H-indole-2-carboxylic acid: Lacks the fluorine atom, potentially affecting its binding affinity and stability.

    6-Fluoro-7-methoxy-1H-indole: Lacks the carboxylic acid group, which may reduce its ability to form hydrogen bonds with biological targets.

Uniqueness

6-Fluoro-7-methoxy-1H-indole-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This combination enhances its potential as a bioactive molecule with diverse applications in scientific research and industry.

Properties

CAS No.

2648948-29-0

Molecular Formula

C10H8FNO3

Molecular Weight

209.2

Purity

95

Origin of Product

United States

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